molecular formula C25H22N4O4 B11120902 (E)-2-hydroxy-N-(2-oxo-2-(2-(2-oxo-1-phenethylindolin-3-ylidene)hydrazinyl)ethyl)benzamide

(E)-2-hydroxy-N-(2-oxo-2-(2-(2-oxo-1-phenethylindolin-3-ylidene)hydrazinyl)ethyl)benzamide

Cat. No.: B11120902
M. Wt: 442.5 g/mol
InChI Key: KSUVKGWHXMGUFI-UHFFFAOYSA-N
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Description

2-HYDROXY-N-({N’-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-({N’-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the indole and hydrazinecarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-({N’-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-HYDROXY-N-({N’-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-({N’-[(3E)-2-OXO-1-(2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-HYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE: A simpler analog with fewer functional groups.

    3-HYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE: Another analog with a different hydroxyl group position.

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

2-hydroxy-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C25H22N4O4/c30-21-13-7-5-11-19(21)24(32)26-16-22(31)27-28-23-18-10-4-6-12-20(18)29(25(23)33)15-14-17-8-2-1-3-9-17/h1-13,30,33H,14-16H2,(H,26,32)

InChI Key

KSUVKGWHXMGUFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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